molecular formula C6H10N4 B13564742 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Cat. No.: B13564742
M. Wt: 138.17 g/mol
InChI Key: ZGYLJJMWWVXSQB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the triazolopyridine family, known for its potential therapeutic applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with pyridine carboxaldehydes, followed by cyclization to form the triazolo ring . The reaction conditions often involve heating the reactants in the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often utilize readily available and cost-effective starting materials. The process may involve multiple steps, including purification and crystallization, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is used. The pathways involved often include binding to active sites on enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine is unique due to its specific triazolo[1,5-a]pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C6H10N4/c7-5-1-2-10-6(3-5)8-4-9-10/h4-5H,1-3,7H2

InChI Key

ZGYLJJMWWVXSQB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=N2)CC1N

Origin of Product

United States

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